molecular formula C29H50O B12431740 beta-Sitosterol-d7 (mixture of diasteromers)

beta-Sitosterol-d7 (mixture of diasteromers)

Cat. No.: B12431740
M. Wt: 421.7 g/mol
InChI Key: KZJWDPNRJALLNS-GNYYFJBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-Sitosterol-d7 (mixture of diastereomers) is a deuterium-labeled derivative of A-Sitosterol, a naturally occurring phytosterol found in various plant species. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of A-Sitosterol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-Sitosterol-d7 involves the hydrogenation of A-Sitosterol in the presence of deuterium gas. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure the incorporation of deuterium atoms into the sterol structure.

Industrial Production Methods: Industrial production of A-Sitosterol-d7 follows similar synthetic routes but on a larger scale. The process involves the extraction of A-Sitosterol from plant sources, followed by its hydrogenation with deuterium gas. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: A-Sitosterol-d7 undergoes various chemical reactions, including:

    Oxidation: A-Sitosterol-d7 can be oxidized to form A-Sitosterol-d7 oxide using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of A-Sitosterol-d7 can be achieved using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups in A-Sitosterol-d7 with other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of light or heat, alkylating agents like methyl iodide.

Major Products:

    Oxidation: A-Sitosterol-d7 oxide.

    Reduction: Reduced A-Sitosterol-d7 derivatives.

    Substitution: Halogenated or alkylated A-Sitosterol-d7 derivatives.

Scientific Research Applications

A-Sitosterol-d7 is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a tracer in studies of sterol metabolism and synthesis.

    Biology: Employed in the investigation of sterol function in cell membranes and signaling pathways.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sterols.

    Industry: Applied in the development of deuterium-labeled standards for analytical methods such as mass spectrometry.

Mechanism of Action

The mechanism of action of A-Sitosterol-d7 is similar to that of A-Sitosterol. It interacts with cell membranes, influencing their fluidity and permeability. A-Sitosterol-d7 also modulates signaling pathways by interacting with membrane-bound receptors and enzymes. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking in metabolic studies.

Comparison with Similar Compounds

    A-Sitosterol: The non-deuterated form of A-Sitosterol-d7.

    Campesterol: Another phytosterol with a similar structure but different side chain.

    Stigmasterol: A phytosterol with a double bond in the side chain.

Uniqueness of A-Sitosterol-d7: A-Sitosterol-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced analytical techniques, such as mass spectrometry, to study its metabolic pathways and interactions with biological systems. This makes A-Sitosterol-d7 a valuable tool in both basic and applied research.

Properties

Molecular Formula

C29H50O

Molecular Weight

421.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1/i2D3,3D3,19D

InChI Key

KZJWDPNRJALLNS-GNYYFJBRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(CC)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.